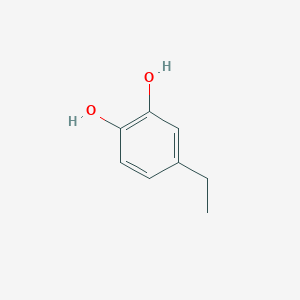

4-Ethylcatechol

描述

4-Ethylcatechol has been reported in Grosmannia crassivaginata and Coffea with data available.

structure in first source

Structure

3D Structure

属性

IUPAC Name |

4-ethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150029 | |

| Record name | 4-Ethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1124-39-6 | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574JV8BYR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 4-Ethylcatechol from 4-Ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for producing 4-ethylcatechol from 4-ethylphenol (B45693). The document details both chemical and biocatalytic methodologies, presenting experimental protocols and quantitative data to support researchers in the selection and implementation of the most suitable synthesis strategy.

Introduction

This compound is a valuable phenolic compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a significant flavor component in the food and beverage industry. The targeted synthesis of this compound from the readily available precursor 4-ethylphenol is a key process for its practical utilization. This guide explores two principal synthesis routes: a robust two-step chemical synthesis involving ortho-formylation and subsequent Dakin oxidation, and an elegant biocatalytic approach utilizing the enzyme tyrosinase for direct ortho-hydroxylation.

Chemical Synthesis Pathway: Ortho-Formylation and Dakin Oxidation

A reliable and well-documented chemical approach for the synthesis of this compound from 4-ethylphenol proceeds in two sequential steps:

-

Ortho-Formylation of 4-Ethylphenol: This step introduces a formyl group (-CHO) at the position ortho to the hydroxyl group of 4-ethylphenol, yielding 5-ethyl-2-hydroxybenzaldehyde.

-

Dakin Oxidation: The resulting aldehyde is then oxidized using hydrogen peroxide in a basic solution to replace the formyl group with a hydroxyl group, yielding this compound.

Signaling Pathway Diagram

4-Ethylcatechol as a Microbial Metabolite of Rutin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dietary flavonoid rutin (B1680289) is abundant in many plant-based foods but suffers from poor bioavailability. Its therapeutic potential is largely unlocked by the metabolic action of the human gut microbiota, which transforms it into more readily absorbable and bioactive compounds. This technical guide provides an in-depth exploration of the microbial biotransformation of rutin into 4-ethylcatechol, a significant phenolic metabolite. We detail the multi-step enzymatic pathway, identify the key microbial players, present available quantitative data, and describe the biological activity of this compound, with a focus on its role in activating the Nrf2 signaling pathway. This document also includes detailed experimental protocols for in vitro fermentation and metabolite quantification, supplemented with workflow and pathway diagrams to facilitate understanding and replication.

Introduction

Rutin (quercetin-3-O-rutinoside) is a prominent dietary flavonol glycoside found in sources like buckwheat, apples, onions, and tea. Despite its potent antioxidant and anti-inflammatory properties in vitro, its large size and hydrophilic nature limit its absorption in the small intestine.[1][2] Consequently, a significant portion of ingested rutin transits to the colon, where it becomes a substrate for the resident gut microbiota.[3] These microorganisms orchestrate a series of enzymatic transformations, breaking down rutin into its aglycone, quercetin (B1663063), and subsequently into a variety of low-molecular-weight phenolic acids.[2][4]

One such metabolite, this compound, has garnered attention for its biological activities, including the potent activation of the Nrf2 cytoprotective pathway.[5] Understanding the conversion of rutin to this compound is crucial for elucidating the mechanisms behind the health benefits associated with rutin-rich foods and for developing novel therapeutic strategies targeting the gut microbiome. This guide synthesizes the current knowledge on this metabolic pathway, providing a technical resource for professionals in pharmacology and life sciences.

The Microbial Biotransformation Pathway of Rutin to this compound

The conversion of rutin to this compound is a multi-step process involving several enzymatic reactions carried out by different members of the gut microbial community. While the complete pathway from rutin to this compound in human gut bacteria has not been elucidated in a single study, a scientifically robust pathway can be constructed by combining evidence from the metabolism of rutin and its intermediates with analogous microbial transformations.

The proposed pathway is as follows:

-

Deglycosylation: The initial and rate-limiting step is the hydrolysis of the rutinoside moiety from rutin to release the aglycone, quercetin. This is accomplished by microbial enzymes such as α-rhamnosidases and β-glucosidases.[2][6]

-

C-Ring Fission: Quercetin undergoes cleavage of its heterocyclic C-ring, a reaction performed by specific anaerobic bacteria like Eubacterium ramulus.[1][7] This fission yields two primary fragments derived from the original A and B rings of the flavonoid structure. The B-ring derivative is 3,4-dihydroxyphenylacetic acid (DHPAA).[1][8]

-

Final Transformation to this compound: The conversion of DHPAA to an ethyl-substituted catechol is less directly documented. However, an analogous pathway in ruminant microbiota shows the decarboxylation of DHPAA to form 4-methylcatechol (B155104).[1][9] Furthermore, certain gut bacteria, such as Lactobacillus collinoides, can convert other dietary phenolic acids (e.g., caffeic acid) into this compound via a two-step process involving an intermediate, 4-vinylcatechol, which is then reduced.[5][10] It is plausible that a similar decarboxylation and modification of the side chain of DHPAA or related intermediates leads to the formation of this compound in the human gut.

Caption: Proposed metabolic pathway of rutin to this compound by gut microbiota.

Key Microorganisms and Enzymes

A consortium of gut bacteria is required to carry out the complete transformation of rutin. Different species possess the specific enzymes needed for each step.

-

Deglycosylation (Rutin → Quercetin):

-

Lactobacillus species (L. acidophilus, L. plantarum): Possess α-rhamnosidases.[2][11]

-

Bifidobacterium species (B. dentium): Known to have α-rhamnosidase activity.[12]

-

Bacteroides species (B. uniformis, B. ovatus): Capable of hydrolyzing flavonoid glycosides.[2]

-

Enterococcus species (E. avium) and Eubacterium species (E. ramulus): Also implicated in quercetin production.[2]

-

-

Ring Fission (Quercetin → DHPAA):

-

Eubacterium ramulus: A well-characterized species capable of cleaving the C-ring of quercetin to produce DHPAA and phloroglucinol (B13840) (from the A-ring).[7]

-

Flavonifractor plautii: As its name suggests, this bacterium is specialized in flavonoid degradation.[12]

-

-

Final Transformation (DHPAA → this compound):

Quantitative Data on Rutin Metabolism

Direct quantitative data on the conversion yield of rutin to this compound by human gut microbiota is currently scarce in the literature. However, data from related transformations provide valuable context for understanding the efficiency of this metabolic process.

Table 1: Pharmacokinetic and Metabolic Parameters of Rutin and its Derivatives. Note: Data for 4-methylcatechol in ruminants is provided as the closest available proxy for this compound kinetics.

| Parameter | Substrate | Model System | Value/Observation | Reference(s) |

| Degradation Rate | Rutin | In vitro porcine ileal fermentation | ~20% disappearance after 1 hour | [7] |

| Half-life (t½) | Rutin | Rumen fluid (in vivo) | 10.89 minutes | [1] |

| Half-life (t½) | Quercetin | Rumen fluid (in vivo) | 14.62 minutes | [1] |

| Half-life (t½) | DHPAA | Rumen fluid (in vivo) | 60.65 minutes | [1] |

| Peak Concentration (Cmax) | 4-Methylcatechol | Rumen fluid (in vivo) | ~5 µM (from 100 mg/kg rutin) | [1] |

| Peak Concentration (Cmax) | 4-Methylcatechol | Plasma (in vivo) | ~50 µM (from 100 mg/kg rutin) | [1] |

| Metabolically Active Cells | Rutin (500 µM) | Human fecal slurry (in vitro) | 7.3% of microbiota active at 6h; 26.9% at 24h | [13][14] |

Biological Activity of this compound: The Nrf2 Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[15] Electrophilic molecules, such as this compound, can react with specific cysteine residues on Keap1.[16] This modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[15][17] This leads to the upregulated expression of enzymes involved in detoxification (e.g., NAD(P)H:quinone oxidoreductase 1, NQO1) and antioxidant defense (e.g., Heme oxygenase-1, HO-1).[5][16]

Caption: Mechanism of this compound-mediated activation of the Nrf2 pathway.

Experimental Protocols

This section provides a detailed methodology for studying the biotransformation of rutin using an in vitro anaerobic batch fermentation model with human fecal microbiota, followed by metabolite analysis.

Workflow Overview

Caption: Workflow for in vitro fermentation and analysis of rutin metabolites.

Detailed Methodology: In Vitro Anaerobic Fermentation

This protocol is adapted from methodologies described for studying gut microbiota fermentation.[18][19][20]

A. Materials and Reagents:

-

Fresh human fecal sample (collected within 2 hours, from a healthy donor with no antibiotic use for 3 months).

-

Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

-

Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0.

-

Basal fermentation medium (e.g., M2GSC medium), sterilized and pre-reduced overnight in the anaerobic chamber.

-

Sterile Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Rutin stock solution (e.g., 20 mM in DMSO), filter-sterilized.

-

Shaking incubator set to 37°C.

B. Fecal Inoculum Preparation:

-

All steps must be performed under strict anaerobic conditions inside an anaerobic chamber.

-

Weigh 10 g of fresh fecal material into a sterile blender jar.

-

Add 90 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.

-

Homogenize for 2 minutes at high speed.

-

Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter. This filtered slurry is the inoculum.

C. Fermentation Procedure:

-

Dispense 9.8 mL of pre-reduced basal medium into each Hungate tube inside the anaerobic chamber.

-

Add 100 µL of the 10% fecal inoculum to each tube.

-

Add 100 µL of the rutin stock solution to achieve a final concentration of 200 µM (test condition). For control tubes, add 100 µL of DMSO.

-

Seal the tubes securely with stoppers and crimp seals.

-

Remove the tubes from the anaerobic chamber and place them in a shaking incubator at 37°C.

-

Collect tubes at designated time points (e.g., 0, 6, 12, 24, 48 hours). Immediately stop the reaction by placing the tube on ice and then freezing at -80°C until analysis.

Detailed Methodology: Metabolite Extraction and Quantification

A. Sample Preparation and Extraction:

-

Thaw the frozen fermentation samples on ice.

-

Vortex to ensure homogeneity. Transfer 1 mL of the sample to a 2 mL microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet bacteria and debris.

-

Transfer 500 µL of the supernatant to a new tube.

-

Add 500 µL of ice-cold acidified methanol (B129727) (0.1% formic acid) to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 1 hour.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-MS/MS Quantification:

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in negative ESI mode. Monitor the specific precursor-to-product ion transitions for each analyte (Rutin, Quercetin, DHPAA, this compound) in Multiple Reaction Monitoring (MRM) mode for quantification.

-

Quantification: Generate standard curves for each analyte using authentic chemical standards. Calculate concentrations in the samples based on the regression analysis of the standard curve.[21][22][23]

Conclusion and Future Directions

The microbial metabolism of rutin to this compound represents a key pathway through which a common dietary flavonoid is converted into a potent, systemically available bioactive molecule. This transformation underscores the critical role of the gut microbiota as a mediator of diet-host interactions. For researchers and drug development professionals, this pathway presents several opportunities:

-

Nutraceutical Development: Formulations that enhance the growth of specific rutin-metabolizing bacteria could increase the production of this compound, thereby boosting the health benefits of rutin supplementation.

-

Therapeutic Targeting: The Nrf2 pathway, activated by this compound, is a target for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory conditions.

-

Personalized Nutrition: The significant inter-individual variability in flavonoid metabolism suggests that personalized dietary recommendations, based on an individual's microbiome composition, could optimize health outcomes.[2][13]

Future research should focus on definitively identifying the human gut bacteria and enzymes responsible for the final conversion to this compound and on conducting human intervention studies to quantify the production of this metabolite in vivo. A deeper understanding of these processes will be instrumental in harnessing the full therapeutic potential of dietary flavonoids.

References

- 1. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota [frontiersin.org]

- 4. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 6. researchinventy.com [researchinventy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vup.sk [vup.sk]

- 9. Insights into rutin and quercetin biotransformations in ruminants revealed by molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lactobacillus acidophilus—Rutin Interplay Investigated by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]

- 19. dwscientific.com [dwscientific.com]

- 20. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Determination of this compound in wine by high-performance liquid chromatography-coulometric electrochemical array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethylcatechol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC), a phenolic compound with the IUPAC name 4-ethylbenzene-1,2-diol, is a molecule of significant interest in various scientific fields. It is found in natural products such as red wine and can be extracted from plants like Glechoma longituba.[1] This compound and its derivatives are recognized for their antioxidant properties and have been implicated in biological processes, including the induction of oxidative DNA damage, making them a subject of study in toxicology and pharmacology.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and Formula

| Property | Value | Source |

| CAS Number | 1124-39-6 | [4][5][6] |

| IUPAC Name | 4-ethylbenzene-1,2-diol | [5] |

| Synonyms | 3,4-Dihydroxyethylbenzene, 4-ethylpyrocatechol, 4-Ethyl-1,2-benzenediol | [4][5][6][7] |

| Molecular Formula | C₈H₁₀O₂ | [4][5][6] |

| Molecular Weight | 138.16 g/mol | [4][6] |

| SMILES | CCC1=CC(=C(C=C1)O)O | [4] |

| InChI Key | HFLGBNBLMBSXEM-UHFFFAOYSA-N | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions/Notes | Source |

| Melting Point | 34 - 40 °C | [4][5][8] | |

| Boiling Point | 105 - 107 °C | at 0.5 mmHg | [5][8] |

| Solubility | Soluble in DMSO (50 mg/mL, 361.9 mM) | Sonication is recommended | [1] |

| Slightly soluble in Chloroform, Methanol (B129727) | [8] | ||

| LogP (Octanol/Water Partition Coefficient) | 1.85 | [9] | |

| pKa | 9.90 ± 0.10 | Predicted | [8] |

Table 3: Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | In DMSO-d₆, characteristic peaks are observed at approximately 1.092 ppm (triplet, 3H, ethyl -CH₃), 2.408 ppm (quartet, 2H, ethyl -CH₂), and between 6.418 and 6.610 ppm (3H, aromatic protons). The two hydroxyl protons are often not distinctly detected. |

| ¹³C NMR | In DMSO-d₆, signals appear around 15.85 ppm (ethyl -CH₃), 27.45 ppm (ethyl -CH₂), and in the aromatic region at approximately 115.11, 115.39, 118.15, 134.57, 142.99, and 144.95 ppm. |

| Mass Spectrometry | Electron ionization mass spectra are available through databases such as the NIST WebBook.[6] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectra are available through databases like the NIST WebBook.[1] |

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and investigation of the biological activity of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-ethylveratrole.[2]

Protocol:

-

Reaction Setup: A mixture of 10.0 g (60.2 mmol) of 4-ethylveratrole, 38.4 g (639 mmol) of acetic acid, and 115.0 g (668 mmol) of 47% hydrobromic acid is prepared in a suitable reaction vessel.[2]

-

Reflux: The mixture is heated under reflux for 4 hours with continuous stirring.[2]

-

Cooling and Extraction: After cooling to room temperature, 100 ml of water is added. The resulting mixture is extracted three times with 110 ml of diethyl ether for each extraction.[2]

-

Washing: The combined ether extracts are successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate (B1220275) solution, and then twice more with 110 ml of water each time.[2]

-

Drying and Concentration: The washed ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by concentration.[2]

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a light yellow liquid.[2]

Caption: Workflow for the Synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A robust HPLC method with a coulometric array detector is effective for the quantification of this compound, particularly in complex matrices like wine.[5][7]

Protocol:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a coulometric array detector is used. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for separation.[7]

-

Mobile Phase: The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol and an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid).[7] Separation can be achieved using either an isocratic or a gradient elution.

-

Standard Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of a standard (purity >98%) and dissolving it in a suitable solvent such as DMSO.[7]

-

Sample Preparation: For samples like wine, the procedure may not require extensive preparation or derivatization.[5] Samples should be filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: The specific gradient, flow rate, and column temperature should be optimized for the best separation and peak shape.

-

Detection: The coulometric array detector measures the current generated from the electrochemical oxidation of this compound as it elutes, providing high sensitivity and selectivity.[7]

Caption: General Workflow for HPLC Analysis.

In Vitro Oxidative DNA Damage Assay

This compound is known to induce oxidative DNA damage, particularly in the presence of copper ions (Cu(II)).[2][10] This process can be investigated by measuring the formation of DNA damage markers, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in isolated DNA.[10]

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing calf thymus DNA, this compound, and Cu(II) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Incubation: Incubate the reaction mixture under controlled temperature and time to allow for the induction of DNA damage.

-

DNA Digestion: After incubation, the DNA is enzymatically digested to its constituent nucleosides.

-

Analysis: The amount of 8-oxodG is quantified, typically using HPLC with electrochemical detection or mass spectrometry, and compared to control samples (e.g., DNA without this compound or Cu(II)).

Signaling and Reaction Pathways

Mechanism of Oxidative DNA Damage

The primary mechanism by which this compound induces DNA damage involves a redox cycle with copper ions. This compound reduces Cu(II) to Cu(I), generating a semiquinone radical in the process. This is followed by the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). The subsequent reaction between Cu(I) and H₂O₂ is believed to generate a highly reactive species, possibly a copper-peroxide complex, which then attacks the DNA, leading to oxidative lesions like 8-oxodG.[10][11]

Caption: Mechanism of this compound-Induced DNA Damage.

Conclusion

This compound is a multifaceted molecule with well-defined chemical and physical properties. Its role as an antioxidant and its potential to induce oxidative DNA damage highlight its importance in toxicology, pharmacology, and food science. The protocols and data presented in this guide offer a valuable resource for professionals engaged in the study and application of this compound. Further research into its biological activities and mechanisms of action will continue to elucidate its role in both natural and synthetic systems.

References

- 1. This compound [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 1124-39-6 | FE67275 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound in wine by high-performance liquid chromatography-coulometric electrochemical array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of oxidative DNA damage by catechol estrogens and analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(1124-39-6) 1H NMR [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Carbonyl side-chain of catechol compounds is a key structure for the suppression of copper-associated oxidative DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethylcatechol: A Technical Guide for Researchers

CAS Number: 1124-39-6

Molecular Formula: C₈H₁₀O₂

Molecular Weight: 138.16 g/mol

Synonyms: 4-Ethyl-1,2-benzenediol, 4-Ethylpyrocatechol, 3,4-Dihydroxyethylbenzene

This technical guide provides an in-depth overview of 4-Ethylcatechol, a phenolic compound of interest to researchers in drug development and various scientific fields. The document covers its chemical properties, synthesis, and key biological activities, with a focus on its role in oxidative DNA damage and cell signaling pathways. Detailed experimental protocols are provided for key assays.

Chemical and Physical Properties

This compound is a substituted catechol that presents as a solid at room temperature. Its core structure consists of a benzene (B151609) ring with two adjacent hydroxyl groups (a catechol) and an ethyl group at the fourth position.

| Property | Value | Reference |

| CAS Number | 1124-39-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [2] |

| Melting Point | 34-45 °C | [2] |

| Boiling Point | 111-112 °C at 4 mmHg | |

| InChI Key | HFLGBNBLMBSXEM-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCc1ccc(O)c(O)c1 | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-ethylveratrole.

Experimental Protocol: Demethylation of 4-Ethylveratrole

Materials:

-

4-ethylveratrole

-

Acetic acid

-

47% Hydrobromic acid

-

Ether

-

5% aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

A mixture of 10.0 g (60.2 mmol) of 4-ethylveratrole, 38.4 g (639 mmol) of acetic acid, and 115.0 g (668 mmol) of 47% hydrobromic acid is heated under reflux for 4 hours with stirring.

-

After cooling to room temperature, 100 ml of water is added to the mixture.

-

The resulting mixture is extracted three times with 110 ml of ether for each extraction.

-

The combined ether extracts are successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice more with 110 ml of water each time.

-

The resulting ether solution is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then distilled under vacuum to yield this compound as a light yellow liquid.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its effects on DNA integrity and cellular defense pathways being of particular interest.

Oxidative DNA Damage

This compound has been shown to induce oxidative DNA damage, particularly in the presence of copper ions (Cu(II)).[2] This activity is attributed to its role as a ring-dihydroxylated metabolite of 4-ethylphenol. The proposed mechanism involves the reduction of Cu(II) to Cu(I) by this compound, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These reactive species can then interact with DNA, causing damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[2]

Experimental Workflow: Assessing this compound-Induced DNA Damage via Comet Assay

Caption: A generalized workflow for the Comet Assay to evaluate DNA damage.

Activation of the Nrf2 Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This compound has been shown to induce the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Signaling Pathway: Nrf2 Activation by this compound

Caption: Activation of the Nrf2 pathway by this compound.

Antiplatelet Activity

Recent studies have highlighted the potent antiplatelet activity of this compound's structural analog, 4-methylcatechol, suggesting a class effect for 4-alkylcatechols.[4][5] This activity is being investigated for its potential therapeutic applications in cardiovascular diseases. The primary mechanism of action appears to be the interference with cyclooxygenase-thromboxane synthase coupling.[5]

| Assay | Inducer | 4-Methylcatechol Concentration | Observed Effect | Reference |

| Impedance Blood Aggregometry | Arachidonic Acid | 10 µM | Significant inhibition of platelet aggregation | [5] |

| Impedance Blood Aggregometry | Collagen | 20 µM and 70 µM | Significant inhibition of platelet aggregation | [6] |

Experimental Protocol: Ex Vivo Platelet Aggregation Assay

Materials:

-

Whole blood from healthy volunteers

-

0.9% Sodium chloride solution

-

This compound stock solution (in DMSO)

-

Platelet aggregation inducer (e.g., arachidonic acid, collagen)

-

Impedance aggregometer

Procedure:

-

Collect whole blood from healthy human volunteers.

-

Dilute 300 µL of whole blood with an equal volume of preheated 0.9% sodium chloride.

-

Incubate the diluted blood with a specific concentration of this compound (or vehicle control) for 3 minutes at 37 °C.

-

Induce platelet aggregation by adding a suitable inducer (e.g., arachidonic acid).

-

Monitor platelet aggregation for 6 minutes using an impedance aggregometer.

-

Quantify the aggregation response, typically as the area under the curve (AUC).

Conclusion

This compound is a multifaceted molecule with significant biological activities that warrant further investigation, particularly for its potential applications in drug development. Its ability to induce oxidative DNA damage under specific conditions, alongside its potent activation of the cytoprotective Nrf2 pathway and its antiplatelet effects, presents a complex profile for researchers. The detailed protocols and data presented in this guide are intended to facilitate further exploration of this compound's mechanisms of action and its potential therapeutic or toxicological implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Antioxidant Properties of 4-Ethylcatechol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antioxidant properties of 4-Ethylcatechol, a phenolic compound recognized for its potential as a potent radical scavenger.[1][2] This guide details the methodologies for evaluating its antioxidant capacity, presents a framework for data interpretation, and visualizes key experimental and biological processes.

Introduction to this compound and its Antioxidant Potential

This compound is a catechol derivative found in some fermented and smoked foods.[1][2] Like other catechols, its chemical structure, featuring a benzene (B151609) ring with two adjacent hydroxyl (-OH) groups, is fundamental to its antioxidant activity.[3] These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. This ability to scavenge radicals and defend cells against oxidative stress makes this compound a compound of interest for further investigation in pharmacology and drug development.[1][2]

Quantitative Analysis of Antioxidant Capacity

The antioxidant efficacy of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. While specific experimental IC50 values for this compound are not extensively documented in the provided literature, the following table illustrates how such data would be presented for comparison with a standard antioxidant like Trolox or Ascorbic Acid. The values for related catechins demonstrate strong antioxidant potential.[4]

Table 1: Comparative In Vitro Antioxidant Activity of Catechols (Illustrative)

| Assay Type | This compound (IC50) | Standard Compound (e.g., Trolox) (IC50) | Key Findings |

|---|---|---|---|

| DPPH Radical Scavenging | Value to be determined (µM) | ~20-50 µM | Catechins generally exhibit potent DPPH radical scavenging activity.[4] |

| ABTS Radical Scavenging | Value to be determined (µM) | ~15-40 µM | The ABTS assay measures the capacity to scavenge the stable ABTS radical cation.[5] |

| Ferric Reducing Power (FRAP) | Value to be determined (mM Fe(II)/g) | Not applicable | This assay measures the ability to reduce ferric ions to ferrous ions.[5] |

Note: IC50 values are highly dependent on specific experimental conditions and should be determined empirically for this compound.

Detailed Experimental Protocols

Accurate assessment of in vitro antioxidant activity requires standardized and meticulously executed protocols. The following sections detail the methodologies for three widely accepted assays: DPPH, ABTS, and FRAP.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[6]

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation.[7][8]

-

Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to test a range of concentrations.[7] Prepare a similar dilution series for the standard antioxidant.

-

Reaction Setup:

-

Incubation: Shake the plate gently to mix the contents and incubate at room temperature in the dark for 30 minutes.[7][8]

-

Measurement: Measure the absorbance of each well at 517 nm.[8][9]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

-

Abs_control: Absorbance of the DPPH solution without the sample.

-

Abs_sample: Absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the % inhibition against the corresponding sample concentrations and calculating the concentration that results in 50% inhibition.[7]

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form by the antioxidant is measured by the decrease in absorbance, typically at 734 nm.[5][10]

Reagents and Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate or Ammonium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

ABTS•+ Generation: To generate the radical cation, prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[7]

-

Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to achieve an absorbance of approximately 0.70 (±0.02) at 734 nm.[11][12]

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard antioxidant as described for the DPPH assay.

-

Reaction Setup: Add a small volume of the sample or standard solution (e.g., 10-20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180-190 µL) in a 96-well plate.[7]

-

Incubation: Mix and incubate the plate at room temperature for a specified time (e.g., 5-6 minutes).[4][12]

-

Measurement: Read the absorbance at 734 nm.[12]

Data Analysis: The percentage of inhibition and the IC50 value are calculated using the same formulas and plotting method as in the DPPH assay.[7]

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The reduction is assessed by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form at low pH, with absorbance measured at 593 nm.[4][13]

Reagents and Materials:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Standard (e.g., Ferrous sulfate, FeSO₄)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

-

Water bath (37°C)

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm this reagent to 37°C before use.[4]

-

Standard Curve Preparation: Prepare a series of dilutions of a known concentration of FeSO₄ to create a standard curve.

-

Sample Preparation: Prepare dilutions of this compound in a suitable solvent.

-

Reaction Setup:

-

Incubation: Incubate the plate for a specified time (e.g., 4-10 minutes) at 37°C.[15][17]

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the ferrous standards against their concentrations.

-

Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample.

-

Results are expressed as FRAP values, typically in µM or mM Fe(II) equivalents.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological mechanisms.

The following diagram illustrates the typical workflow for in vitro radical scavenging assays like DPPH and ABTS.

Caption: General workflow for DPPH or ABTS antioxidant assays.

This compound, like other catechols, may exert indirect antioxidant effects by modulating intracellular signaling pathways.[1] The Nrf2-ARE pathway is a primary mechanism through which cells combat oxidative stress.[4]

Caption: Hypothesized Nrf2 activation by this compound.

Conclusion

This compound demonstrates significant potential as an in vitro antioxidant, attributable to its catechol structure. The standardized protocols provided herein—DPPH, ABTS, and FRAP—offer a robust framework for quantifying its radical scavenging and reductive capabilities. Further research to determine precise IC50 values and elucidate its role in modulating cellular antioxidant pathways, such as the Nrf2 system, is warranted to fully understand its therapeutic and pharmacological potential. This guide serves as a foundational resource for researchers aiming to rigorously investigate the antioxidant properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide on the Olfactory Perception Threshold of 4-Ethylcatechol in Wine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory perception threshold of 4-Ethylcatechol (4-EC) in wine. 4-EC is a volatile phenol (B47542) associated with the growth of Dekkera/Brettanomyces yeast, which can impart aromas described as "horsey," "barnyard," "savoury," or "sweaty/cheesy" to wine.[1][2][3] Understanding its perception threshold is critical for wine quality control and for research into aroma compounds and their sensory impacts.

Quantitative Data on Olfactory Perception Thresholds

The olfactory detection threshold (ODT) of this compound in wine is not a single value but rather a range that is significantly influenced by the wine matrix.[2] Factors such as the wine's style, tannin and ethanol (B145695) content, and the presence of other aromatic compounds can mask or enhance the perception of 4-EC.[2] The following table summarizes the reported olfactory perception thresholds from various studies.

| Wine Matrix | Threshold (μg/L) | Reference |

| Neutral Australian Red Wine | 774 | (Bramley et al., 2007)[3][4] |

| Neutral Red Wine | 774 | (Curtin et al., 2008)[2] |

| "Green" Red Wine | 1131 | (Curtin et al., 2008)[2][5] |

| "Oaky" Red Wine | 1528 | (Curtin et al., 2008)[2][5] |

| Merlot | 823 | (Diako et al., 2017)[6][7] |

| Pinotage | 385 - 442 | (Botha, 2010)[2][7][8] |

| Red and White Wine | 100 - 400 | (Larcher et al., 2008)[2][5][7][8] |

| Red Wine | 60 | (Hesford et al., 2004)[2][7][8] |

In addition to the detection threshold, a consumer rejection threshold (CRT) for 4-EC in Merlot has been determined to be 1323 μg L−1.[6][7] This indicates that while consumers may detect the compound at a lower concentration (823 μg L−1 in the same study), they do not necessarily reject the wine until a higher concentration is reached.[2]

Experimental Protocols for Determining Olfactory Threshold

The determination of the olfactory perception threshold of this compound in wine is typically carried out using sensory evaluation panels. The following protocol is a detailed methodology based on established practices in the field.[2]

1. Materials and Preparation

-

Base Wine: A neutral wine, free of Brettanomyces character and other overpowering aromas, should be selected. The base wine should be analyzed to ensure that the initial concentration of 4-EC is below its detection threshold.[2]

-

This compound Stock Solution: A stock solution of this compound is prepared, for example, at a concentration of 1 g/L in 10% ethanol.[2]

-

Spiked Wine Samples: The base wine is spiked with the 4-EC stock solution to create a series of ascending concentrations. The concentration steps should be chosen to bracket the expected threshold range. For instance, four scale steps of 493, 714, 1035, and 1500 μg/L have been used in studies.[2][6][7]

2. Sensory Evaluation Panel

-

Panelists: A panel of trained assessors or consumers is recruited. The number of panelists can vary, but a larger panel size increases the statistical power of the results.

-

Testing Environment: Sensory evaluations should be conducted in a controlled environment, with individual tasting booths to prevent communication between panelists and minimize distractions.[2] The temperature of the wine samples should be standardized (e.g., 23 °C).[2]

3. Sensory Test Method: 3-Alternative Forced Choice (3-AFC)

-

Procedure: The 3-AFC test, as described by ASTM E-679-04, is a common method for determining detection thresholds.[2]

-

Presentation: At each concentration level, panelists are presented with three samples: two are the unadulterated base wine (blanks), and one contains the added 4-EC (the "odd" sample). The order of presentation is randomized for each panelist.[2]

-

Task: Panelists are instructed to identify the sample that is different from the other two. Even if they are not certain, they must choose one sample (forced choice).[2]

-

Data Analysis: The number of correct identifications at each concentration is recorded. The data is then analyzed using binomial distribution tables for a triangle test to determine the concentration at which the number of correct identifications is statistically significant (e.g., p < 0.05).[2] The threshold is typically determined by extrapolating from the point where the proportion of correct responses reaches the significance criterion.[2]

4. Palate Cleansing

Panelists should be provided with unsalted crackers and water to cleanse their palates between samples to prevent sensory fatigue and carry-over effects.[2]

Logical Workflow for Threshold Determination

The following diagram illustrates the logical workflow for determining the olfactory perception threshold of this compound in wine.

Caption: Workflow for determining the olfactory perception threshold of this compound.

Signaling Pathways

The specific signaling pathways involved in the olfactory perception of this compound in humans have not been detailed in the reviewed literature. Olfactory perception, in general, involves the binding of odorant molecules to specific G-protein coupled receptors on olfactory sensory neurons in the nasal epithelium. This binding event initiates a second messenger cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing. The identification of the specific olfactory receptor(s) that bind to this compound would require further dedicated research in the field of molecular biology and neuroscience.

Conclusion

The olfactory perception of this compound in wine is a complex phenomenon influenced by the wine matrix. The reported detection thresholds vary significantly across different wine styles. A standardized methodology, such as the 3-AFC test, is crucial for obtaining reliable and comparable data. Further research is needed to elucidate the specific olfactory receptors and signaling pathways involved in the perception of this important wine aroma compound.

References

- 1. awri.com.au [awri.com.au]

- 2. academic.oup.com [academic.oup.com]

- 3. winedecoded.com.au [winedecoded.com.au]

- 4. awri.com.au [awri.com.au]

- 5. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Ring-Dihydroxylated Metabolites of 4-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (B45693) (4-EP) is a phenolic compound of considerable interest in fields ranging from food science to toxicology. As a microbial metabolite, its presence can significantly influence the sensory characteristics of fermented beverages. In biological systems, 4-EP undergoes metabolic transformation, leading to the formation of various metabolites, including ring-dihydroxylated species. These metabolites, primarily 4-ethylcatechol and potentially 4-ethylhydroquinone, are of significant interest due to their potential biological activities, including the induction of oxidative stress and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the formation, characterization, and biological implications of the ring-dihydroxylated metabolites of 4-ethylphenol, with a focus on experimental protocols and data for researchers in drug development and related scientific disciplines.

Metabolic Formation of Ring-Dihydroxylated Metabolites

The biotransformation of 4-ethylphenol into its dihydroxylated metabolites is a critical area of study for understanding its biological effects. This process can occur through microbial metabolism or via enzymatic reactions in mammalian systems, particularly in the liver.

Microbial Metabolism

In certain microbial environments, such as during wine fermentation, 4-ethylphenol can be metabolized further. While the primary microbial pathway involves the conversion of p-coumaric acid to 4-ethylphenol by yeasts like Brettanomyces, subsequent hydroxylation of the aromatic ring can occur. The formation of this compound in red wine has been documented, suggesting microbial enzymatic activity capable of ring dihydroxylation[1][2].

Mammalian Metabolism: The Role of Cytochrome P450

In mammals, the primary enzymes responsible for the oxidation of xenobiotics, including phenols, are the cytochrome P450 (CYP450) monooxygenases located primarily in the liver. While the metabolism of phenol (B47542) to hydroquinone (B1673460) and catechol is well-established, the specific CYP450 isozymes involved in the ring dihydroxylation of 4-ethylphenol are still under investigation[3]. Studies on similar compounds, such as 4-methylphenol (p-cresol), have shown that aromatic ring oxidation leads to the formation of 4-methyl-ortho-hydroquinone (a catechol) in human liver microsomes, a process mediated by multiple CYP450 enzymes[4]. By analogy, it is proposed that 4-ethylphenol is metabolized to this compound and potentially 4-ethylhydroquinone via CYP450-mediated hydroxylation.

The proposed metabolic pathways are illustrated below:

Caption: Proposed metabolic pathways for the ring-dihydroxylation of 4-ethylphenol.

Quantitative Data

Accurate quantification of 4-ethylphenol and its metabolites is crucial for toxicological and pharmacological studies. Various analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.

| Analyte | Matrix | Concentration Range | Mean/Median Concentration | Analytical Method | Reference(s) |

| 4-Ethylphenol | Red Wine | 2 - 2660 µg/L | 795 µg/L | GC-MS | [5] |

| 4-Ethylphenol | Human Plasma | - | - | LC-MS/MS | [6] |

| 4-Ethylphenol | Human Urine | - | - | LC-MS/MS | [7] |

| This compound | Red Wine | up to 1610 µg/L | 37 µg/L (median) | HPLC-CEAD | [8] |

| Catechol | Human Urine (Nonsmokers) | - | 10 ± 7.3 mg/24 hr | GC | [9] |

| 4-Methylcatechol (B155104) | Human Urine (Nonsmokers) | - | 3.4 ± 2.3 mg/24 hr | GC | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of the ring-dihydroxylated metabolites of 4-ethylphenol.

Synthesis of Metabolites

1. Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-ethylveratrole.

-

Reaction: A mixture of 4-ethylveratrole, acetic acid, and hydrobromic acid is heated under reflux.

-

Work-up: After cooling, the mixture is diluted with water and extracted with ether. The ether extract is washed successively with water and aqueous sodium thiosulfate (B1220275) solution.

-

Purification: The resulting ether solution is dried, concentrated, and distilled under vacuum to yield this compound.

2. Synthesis of 4-Ethylhydroquinone

A potential route for the synthesis of 4-ethylhydroquinone is the reduction of p-nitroethylbenzene.

-

Reaction: 4-alkylnitrobenzenes can be reduced to the corresponding alkyl hydroquinones using powdered aluminum in an aqueous acidic medium (e.g., H₂SO₄)[3].

-

Procedure: Aluminum flakes are gradually added to a mixture of the 4-ethylnitrobenzene (B91404) and aqueous acid at an elevated temperature[3].

-

Purification: The resulting hydroquinone can be purified by crystallization.

In Vitro Metabolism using Liver Microsomes

In vitro metabolism studies using liver microsomes are essential for identifying metabolites and characterizing the enzymes involved.

-

Incubation Mixture: A typical incubation mixture includes liver microsomes (human or animal), the substrate (4-ethylphenol), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Caption: Workflow for in vitro metabolism of 4-ethylphenol.

Quantitative Analysis by LC-MS/MS

The following protocol is a general guideline for the quantification of 4-ethylphenol metabolites in a biological matrix, such as cell culture supernatant or plasma, and can be adapted based on the specific instrumentation and sample type.

-

Sample Preparation:

-

To 100 µL of the sample (e.g., cell culture supernatant, plasma), add an internal standard (e.g., a deuterated analog of the analyte).

-

For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase/sulfatase may be necessary[7].

-

Precipitate proteins by adding 400 µL of ice-cold methanol or acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 137.1 | [To be determined empirically] |

| 4-Ethylhydroquinone | 137.1 | [To be determined empirically] |

Signaling Pathway Modulation

The dihydroxylated metabolites of 4-ethylphenol, particularly catechols and hydroquinones, are redox-active molecules that can induce oxidative stress and modulate various cellular signaling pathways.

Induction of Oxidative Stress

Catechols and hydroquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids. Studies on 4-methylcatechol have demonstrated its ability to increase ROS levels, leading to apoptosis[7].

Modulation of MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Oxidative stress is a known activator of these pathways.

-

MAPK Pathway: Polyphenolic compounds have been shown to regulate the MAPK pathway, which can either promote or inhibit cell survival depending on the context[9][10][11][12]. Catechols have been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway, which can lead to the degradation of oncoproteins like c-Myc[9].

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a major cell survival pathway. Hydroquinone has been shown to suppress Akt phosphorylation, thereby inhibiting downstream signaling that promotes cell survival[7]. Conversely, some hydroquinone derivatives can activate the PI3K/Akt pathway, leading to the induction of antioxidant response genes[6]. The effect of this compound and 4-ethylhydroquinone on this pathway requires further investigation.

Caption: Potential signaling pathways affected by dihydroxylated metabolites.

Conclusion

The ring-dihydroxylated metabolites of 4-ethylphenol, particularly this compound, are biologically active compounds that can be formed through microbial and mammalian metabolism. Their ability to induce oxidative stress and modulate key signaling pathways such as the MAPK and PI3K/Akt pathways highlights their importance in toxicological and pharmacological research. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the formation, quantification, and cellular effects of these metabolites, ultimately contributing to a better understanding of the biological impact of 4-ethylphenol. Further research is warranted to definitively identify all dihydroxylated metabolites, elucidate the specific enzymes involved in their formation, and fully characterize their interactions with cellular signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Toluquinone and Toluhydroquinone [erowid.org]

- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt/mTOR Targeting Activity of Resveratrol Derivatives in Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of phosphatidylinositol 3-kinase and Akt by tert-butylhydroquinone is responsible for antioxidant response element-mediated rGSTA2 induction in H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Formation of 4-Ethylcatechol in Coffee During Roasting: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 4-ethylcatechol, a significant phenolic compound, during the roasting of coffee beans. It has been established that this compound is exclusively generated from the thermal degradation of caffeic acid moieties, which are primarily released from chlorogenic acids.[1][2][3][4] This document details the chemical formation pathway, summarizes quantitative data from precursor studies, and outlines the key experimental protocols used to investigate these reactions. The information is intended to serve as a foundational resource for researchers in food chemistry, natural product science, and related fields.

Precursors and Chemical Formation Pathway

The roasting process initiates a cascade of complex chemical reactions, transforming the constituents of green coffee beans into the compounds responsible for the characteristic aroma and flavor of roasted coffee. For this compound, the scientific consensus points to a specific and exclusive precursor.

Primary Precursor: Caffeic Acid

Studies have conclusively shown that this compound is generated solely through the thermal breakdown of the caffeic acid moiety of chlorogenic acids.[1][2][3][4] Chlorogenic acids, a major class of phenolic compounds in green coffee, undergo hydrolysis at high temperatures, releasing free caffeic acid and quinic acid. While other phenols in coffee can arise from multiple precursors, including Maillard-type reactions, this compound's origin is singularly traced back to caffeic acid.[1][2][3]

Proposed Formation Pathway

The transformation of caffeic acid to this compound is believed to occur in a two-step process involving an intermediate, 4-vinylcatechol. This pathway is supported by the identification of 4-vinylcatechol oligomers in roasted coffee, which strongly suggests its presence as a reactive intermediate.[5]

-

Decarboxylation: Caffeic acid undergoes thermal decarboxylation (loss of a carboxyl group) to form 4-vinylcatechol.

-

Reduction: The vinyl group of 4-vinylcatechol is subsequently reduced to an ethyl group, yielding this compound.

Quantitative Data from "In Bean" Model Experiments

To precisely identify the precursors of various phenols, "in bean" model experiments have been conducted. These studies involve loading extracted, inert coffee bean shells with specific precursor compounds and then roasting them under controlled conditions. The results provide clear quantitative evidence for the origins of this compound.

The table below summarizes the key quantitative findings from a pivotal study that investigated the formation of different phenols by spiking extracted coffee beans with potential precursors. The data clearly demonstrates that caffeic acid is the exclusive and highly efficient precursor to this compound.

| Experiment | Precursor Added to Bean Shells | Catechol (µg/g) | This compound (µg/g) | Key Finding |

| A | Control (Roasted Arabica Beans) | 185.2 | 1.8 | Baseline levels in standard roasted coffee. |

| B | Control (Extracted Bean Shells Only) | 5.3 | < 0.1 | Minimal formation without water-soluble precursors. |

| C | 5-O-Caffeoylquinic Acid (CQA) | 20.1 | 1.0 | CQA (bound caffeic acid) is a modest precursor. |

| D | Caffeic Acid (Free) | 81.6 | 36.4 | Free caffeic acid is a highly efficient precursor. |

| E | Quinic Acid | 22.4 | < 0.1 | Quinic acid does not produce this compound. |

| F | Carbohydrates + Amino Acids | 15.6 | < 0.1 | Maillard precursors do not form this compound. |

Data adapted from studies on precursor formation of phenols in coffee.[1][3]

Experimental Protocols

Understanding the methodologies used to obtain these results is crucial for replication and further research. The following sections detail the core experimental and analytical workflows.

3.1. "In Bean" Model Roasting Experiment

This innovative technique allows for the study of precursor-product relationships within the natural matrix of a coffee bean, providing more realistic conditions than simple pyrolysis of isolated compounds.

Methodology:

-

Extraction: Green coffee beans are exhaustively extracted with water to remove all water-soluble components (sugars, amino acids, chlorogenic acids, etc.), leaving behind the insoluble bean matrix (cellulose, etc.).

-

Impregnation: The resulting porous and inert "bean shells" are freeze-dried. They are then impregnated with an aqueous solution containing a known concentration of the specific precursor compound to be tested (e.g., caffeic acid).

-

Re-Drying: The impregnated beans are freeze-dried again to remove the water, leaving the precursor compound distributed within the bean matrix.

-

Roasting: The reconstituted beans are roasted under controlled and standardized time-temperature profiles.

-

Analysis: After roasting, the beans are ground, and a brew is prepared. The concentration of the target analytes (e.g., this compound) is then quantified.

3.2. Stable Isotope Dilution Analysis (SIDA) with LC-MS/MS

For accurate quantification of this compound and other phenols in a complex matrix like coffee, Stable Isotope Dilution Analysis (SIDA) is the gold-standard method. It uses a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Methodology:

-

Sample Preparation: A coffee brew is prepared from the roasted beans.

-

Internal Standard Spiking: A precise and known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-ethylcatechol) is added to the coffee sample.

-

Extraction: The analytes (both native and labeled) are extracted from the sample, often using solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

LC-MS/MS Analysis: The extract is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

The LC separates the different compounds in the mixture.

-

The MS/MS detects and quantifies both the native analyte and the labeled internal standard based on their specific mass-to-charge ratios.

-

-

Quantification: The concentration of the native analyte is calculated from the ratio of the MS/MS signal of the native analyte to that of the known amount of the added labeled internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative Precursor Studies on Di- and Trihydroxybenzene Formation during Coffee Roasting Using "In Bean" Model Experiments and Stable Isotope Dilution Analysis [agris.fao.org]

- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Ethylcatechol in Oxidative DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylcatechol, a metabolite of ethylbenzene (B125841) and 4-ethylphenol, is a compound of significant interest in the fields of toxicology and pharmacology due to its role in oxidative DNA damage. This technical guide provides an in-depth examination of the mechanisms by which this compound induces DNA damage, the types of lesions formed, and the cellular responses to this damage. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts.

Introduction